molecular formula C18H23N3 B11946437 4-Diethylamino-4'-ethylazobenzene CAS No. 4928-41-0

4-Diethylamino-4'-ethylazobenzene

Cat. No.: B11946437
CAS No.: 4928-41-0
M. Wt: 281.4 g/mol
InChI Key: PQPOCSPPXRINCI-UHFFFAOYSA-N
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Description

4-Diethylamino-4'-ethylazobenzene is an azo compound characterized by a diethylamino group (-N(C₂H₅)₂) at the 4-position and an ethyl group (-C₂H₅) at the 4'-position of the azobenzene backbone. The diethylamino group may influence electronic properties and metabolic pathways compared to dimethylamino analogs, while the ethyl substituent at the 4'-position could modulate steric and lipophilic effects .

Properties

CAS No.

4928-41-0

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

N,N-diethyl-4-[(4-ethylphenyl)diazenyl]aniline

InChI

InChI=1S/C18H23N3/c1-4-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3

InChI Key

PQPOCSPPXRINCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-4’-ethylazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-diethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt intermediate. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-Diethylamino-4’-ethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-4’-ethylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted azobenzenes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Diethylamino-4’-ethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution and molecular geometry, influencing its interaction with other molecules and its overall photochemical behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Carcinogenicity and Genotoxicity

Substituents on the azobenzene core significantly impact biological activity:

  • 4-Dimethylaminoazobenzene (4-DMAAB, CAS 60-11-7): A well-known hepatocarcinogen in rats, serving as a positive control in genotoxicity assays. Its activity is attributed to metabolic activation into reactive intermediates .
  • 4-Diethylaminoazobenzene (CAS 2481-94-9): Replacing dimethylamino with diethylamino reduces carcinogenic potency, likely due to altered metabolic pathways or reduced electron-donating capacity .
  • 4'-Nitro-4-dimethylaminoazobenzene (CAS 2491-74-9): The nitro group enhances genotoxicity, as nitroaromatic compounds are prone to enzymatic reduction, generating mutagenic nitrenium ions .
  • 4'-Chloro-4-dimethylaminoazobenzene (CAS 1081768-03-7): Chlorine substituents increase lipophilicity and may enhance DNA adduct formation, though specific carcinogenicity data are sparse .

Structural and Functional Comparisons

Compound CAS Number Molecular Weight Substituents (4-/4'-positions) Genotoxicity (In Vitro) Carcinogenicity
4-Diethylaminoazobenzene 2481-94-9 253.35 g/mol Diethylamino / H Positive Moderate
4-Dimethylaminoazobenzene 60-11-7 225.30 g/mol Dimethylamino / H Positive High
4'-Nitro-4-DMAAB 2491-74-9 270.29 g/mol Dimethylamino / Nitro Positive Not reported
4'-Chloro-4-DMAAB 1081768-03-7 259.74 g/mol Dimethylamino / Chloro Not tested Suspected

Key Research Findings

  • Metabolic Activation: Dimethylamino derivatives are metabolized into hydroxylamines and nitrenium ions, which form DNA adducts. Diethylamino groups may slow this process due to steric hindrance .
  • Genotoxicity Assays: In vitro studies show that nitro-substituted azo compounds (e.g., 4-diethylamino-4'-nitroazobenzene) exhibit higher transformation frequencies (>50 transformants/10⁶ survivors) compared to non-nitro analogs .
  • Substituent Position: 3'-Methyl derivatives of 4-DMAAB demonstrate heightened carcinogenicity, whereas 2'- and 4'-methyl groups reduce activity .

Notes on Toxicity and Handling

  • 4-DMAAB : Requires stringent controls (e.g., OSHA 1910.1015) due to high toxicity; protective gloves and respiratory equipment are mandatory .
  • Diethylamino Derivatives: While less toxic than dimethylamino analogs, 4-diethylaminoazobenzene still warrants precautions, including use in ventilated hoods and avoidance of skin contact .

Biological Activity

4-Diethylamino-4'-ethylazobenzene (CAS No. 4928-41-0) is an organic compound belonging to the azo dye class, characterized by its distinct chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H20N4
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : 4-(Diethylamino)-4'-ethylazobenzene
  • Structure : The compound features a central azo (-N=N-) group connecting two aromatic rings, one of which contains a diethylamino group.

Biological Activity Overview

Research indicates that 4-Diethylamino-4'-ethylazobenzene exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Several studies have investigated the anticancer properties of azo compounds, including 4-Diethylamino-4'-ethylazobenzene. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that 4-Diethylamino-4'-ethylazobenzene can induce cell cycle arrest in cancer cells, particularly in the G2/M phase. This effect is believed to be mediated by the activation of specific cell cycle regulatory proteins, leading to apoptosis in malignant cells .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. For instance, increased expression levels of Fas protein, which is associated with the extrinsic apoptosis pathway, have been observed in treated cancer cell lines .
  • Cytotoxicity Against Cancer Cell Lines : Research indicates that 4-Diethylamino-4'-ethylazobenzene exhibits significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The IC50 values for these cells suggest a potent inhibitory effect on cell viability .

The mechanisms underlying the biological activity of 4-Diethylamino-4'-ethylazobenzene are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by generating ROS, which can lead to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes involved in DNA synthesis and repair, further contributing to its anticancer effects.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of 4-Diethylamino-4'-ethylazobenzene on HCT116 colorectal cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis after treatment with varying concentrations of the compound over 24 and 48 hours .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with the compound resulted in a notable increase in cells arrested at the G2/M phase, suggesting its potential as a chemotherapeutic agent targeting cell cycle regulation .
  • Comparative Analysis with Other Azo Compounds :
    • Comparisons with structurally similar azo compounds showed that 4-Diethylamino-4'-ethylazobenzene had superior anticancer properties, likely due to the presence of the diethylamino group which enhances its solubility and bioavailability .

Summary Table of Biological Activities

Activity Type Effect Observed Reference
Anticancer ActivitySignificant cytotoxicity in HCT116 cells
Cell Cycle ArrestArrest at G2/M phase
Apoptosis InductionIncreased Fas protein expression
ROS GenerationInduction of oxidative stress

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